![molecular formula C19H25N3O2 B2607972 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1211159-26-0](/img/structure/B2607972.png)
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one, also known as IPP or IPPD, is a novel chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds bearing the 1,3,4-oxadiazole moiety, often linked to piperidine structures, are synthesized for their notable biological activities. These compounds are investigated for their antibacterial, anticancer, enzyme inhibition, and potential drug candidate roles for various diseases including Alzheimer's and tuberculosis.
Antibacterial Properties : A study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Anticancer and Enzyme Inhibition : Certain 1,3,4-oxadiazole derivatives have shown promise as anticancer agents and enzyme inhibitors. For instance, derivatives have been explored for their activity against butyrylcholinesterase (BChE), an enzyme target for Alzheimer's disease, and demonstrated significant inhibition potential (H. Khalid et al., 2016).
Drug-Resistant Tuberculosis : The pre-clinical candidate FNDR-20081, featuring an oxadiazole structure, has shown effectiveness against sensitive and drug-resistant Mycobacterium tuberculosis strains, offering a promising new approach to treating multidrug-resistant tuberculosis (P. Kaur et al., 2021).
ALK Inhibitors for Cancer : Compounds with oxadiazole and piperidine structures have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors, showing potential applications in cancer treatment due to their selective inhibition properties and pharmacokinetic profiles (Y. Teffera et al., 2013).
GPR119 Agonists : Research into G protein-coupled receptor 119 agonists has led to the synthesis of compounds integrating the oxadiazole structure, aiming to explore the pharmacological potential of GPR119 agonists for therapeutic applications (M. Sakairi et al., 2012).
Propriétés
IUPAC Name |
3-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)18-20-21-19(24-18)16-10-12-22(13-11-16)17(23)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXALSYLGXTIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.